8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 941970-64-5
Cat. No.: VC4904306
Molecular Formula: C16H19N3O4
Molecular Weight: 317.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941970-64-5 |
|---|---|
| Molecular Formula | C16H19N3O4 |
| Molecular Weight | 317.345 |
| IUPAC Name | 8-(4-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22) |
| Standard InChI Key | WTROPKYIUGAZEN-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O |
Introduction
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spirocyclic compounds. It features a unique spiro linkage connecting two rings through a single atom, which is characteristic of spirocyclic compounds. The molecular formula for this compound is not explicitly provided in the available sources, but it is closely related to compounds with similar structures, such as 8-(3-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which has a molecular formula of C16H19N3O4 and a molecular weight of approximately 317.34 g/mol .
Synthesis and Chemical Reactions
The synthesis of spirocyclic compounds like 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps, including the formation of the spiro linkage and the attachment of the methoxybenzoyl group. Specific reaction conditions such as temperature, pressure, and catalyst choice are critical for achieving optimal results.
Biological Activity and Potential Applications
While specific biological activity data for 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is limited, compounds with similar structures have shown potential in various therapeutic areas. For example, 8-(3-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as a selective agonist for delta opioid receptors, exhibiting analgesic effects without significant side effects.
| Biological Activity | Findings |
|---|---|
| Antinociceptive Effects | Significant reduction in pain responses in experimental models |
| Antimicrobial Activity | Potential inhibition of bacterial growth, though specific data is not available for this compound |
| Antioxidant Activity | Radical scavenging activity, suggesting potential protection against oxidative stress |
Research Findings and Future Directions
Research on spirocyclic compounds highlights their potential in developing new therapeutic agents. The unique structure of these compounds allows for selective interactions with biological targets, which can lead to more targeted therapies with fewer side effects. Further studies are needed to fully explore the biological activity and potential applications of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
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